molecular formula C9H10N2O4 B1274076 N-methoxy-N-methyl-4-nitrobenzamide CAS No. 52898-51-8

N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B1274076
CAS No.: 52898-51-8
M. Wt: 210.19 g/mol
InChI Key: PBWDDHAYEOGPMA-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of Weinreb amide and is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the preparation of ketones and other functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with N-methoxy-N-methylamine under specific conditions . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: N-methoxy-N-methyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the preparation of ketones and other functionalized compounds.

Properties

IUPAC Name

N-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDDHAYEOGPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388141
Record name N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52898-51-8
Record name N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-(Dimethyl)hydroxylamine hydrochloride (6.45 g, 65.8 mmol), triethylamine (20 ml, 145 mmol) and 4-dimethylaminopyridine (300 mg, 2.5 mmol) were suspended in 150 ml of DMF at 0° C. 4-Nitrobenzoyl chloride (10 g, 53.8 mmol) was added. After 1.5 hours at 0° C., the mixture was diluted with ethyl acetate, washed with 1M HCl and then sat. NaCl and dried over sodium sulfate. Filtration and evaporation gave the title compound as a light yellow solid (8.51 g).
[Compound]
Name
N,O-(Dimethyl)hydroxylamine hydrochloride
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Triethylamine (4.89 mL, 35.184 mmol) was added slowly to a mixture of commercially available 4-nitrobenzoic acid (3.0 g, 17.592 mmol), N,O-dimethylhydroxylamine hydrochloride (1.92 g, 19.351 mmol), and EDCI (4.05 g, 21.11 mmol) in CH2Cl2 (30 mL). The mixture was stirred at room temperature overnight then quenched with saturated aqueous NaHCO3. Water (50 mL) was added followed by additional CH2Cl2. The mixture as stirred for 10 minutes and layers were separated. The CH2Cl2 layer was dried over Na2SO4, then filtered. The solvent was removed under reduced pressure and the residual oil chromatographed (CH2Cl2/EtOAc) to provide the title compound as a white solid.
Quantity
4.89 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared by substituting thiazole-5-carboxylic acid with 4-nitrobenzoic acid then following the procedure described for the preparation of N-methoxy-N-methylthiazole-5-carboxamide (Intermediate 11: step a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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